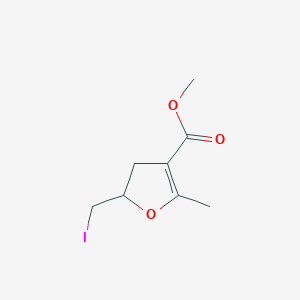
Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with iodine or iodine-containing compounds . For instance, iodomethane, also known as methyl iodide, is a common reagent used in organic synthesis . It’s also worth noting that iodomethyl methyl ether can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane .Scientific Research Applications
Green Solvent Applications
Background: Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate has been studied as a potential non-toxic replacement for common polar aprotic solvents. Sold under the brand name Rhodiasolv PolarClean, it has gained scientific and industrial interest.
Synthesis and Sustainability: Two different one-step syntheses of this compound have been developed via base-catalyzed Michael additions. The most advanced synthetic route is solvent-free, swift (30 minutes), and employs catalytic amounts of base. Green metrics analysis indicates that this new synthesis is more sustainable than patented routes .
Applications:Indole Derivatives Synthesis
Background: Indole derivatives play a crucial role in medicinal chemistry and drug discovery. Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate can serve as a precursor for indole-based compounds.
Fischer Indole Synthesis: This compound can be used in the Fischer indole synthesis to produce tricyclic indoles. For example, the reaction with cyclohexanone and phenylhydrazine hydrochloride yields the corresponding tricyclic indole .
Plant Hormone Analog
Background: Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate shares structural similarities with IAA.
Potential Applications: While further research is needed, exploring its potential as a plant growth regulator or hormone analog could be interesting.
properties
IUPAC Name |
methyl 2-(iodomethyl)-5-methyl-2,3-dihydrofuran-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXASVLAMOKINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(O1)CI)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

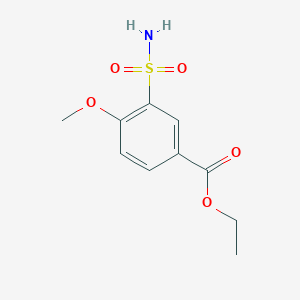
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone](/img/structure/B2673749.png)
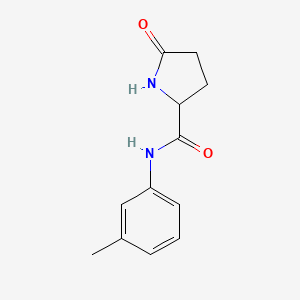
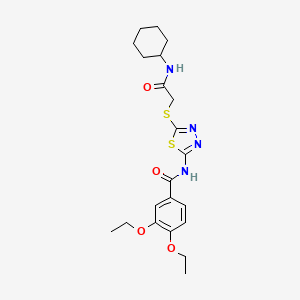
![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)
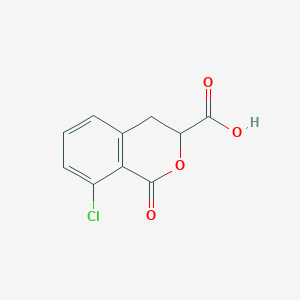

![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)
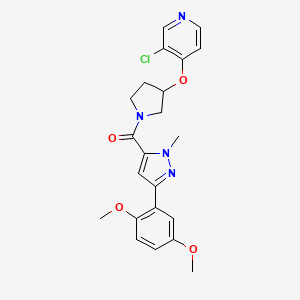
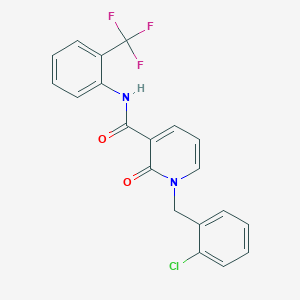
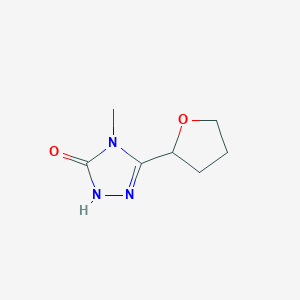
![(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2673768.png)
![6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2673770.png)